molecular formula C14H21Cl2NO B1424007 4-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride CAS No. 1219971-94-4

4-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride

Cat. No. B1424007
M. Wt: 290.2 g/mol
InChI Key: FGGDSMBMVRSHPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride” is a chemical compound with the molecular formula C14H21Cl2NO . It is also known by the CAS Number: 1219971-94-4 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H18ClNO.ClH/c1-11-4-7-15 (12 (2)8-11)19-16-9-14 (17)6-5-13 (16)10-18-3;/h4-9,18H,10H2,1-3H3;1H . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, oxygen, and nitrogen atoms, as well as the carbon skeleton.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 290.23 . More specific properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines

    • Application: Diazine alkaloids (pyridazine, pyrimidine, and pyrazine) are reported to exhibit a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic, and potassium-sparing, to antiaggressive activities .
    • Method: The synthetic approaches applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .
    • Results: These six-membered heterocyclic aromatic moieties defined as privileged scaffolds constitute diverse chemical structures and as such hold substantial interest for organic, medicinal, and biological chemists .
  • Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2- { (E)- [ (4-Fluorophenyl)imino]methyl}phenol Metal (II) Complexes

    • Application: A new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2- { (E)- [ (4-fluorophenyl)imino]methyl}phenol (C 13 H 9 ClFNO), was synthesized in a methanolic medium . These complexes have shown potential antibacterial activity.
    • Method: The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .
    • Results: The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
  • Microwave-assisted simple synthesis of 2-anilinopyrimidines

    • Application: A series of 2-anilinopyrimidines including novel derivatives has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines .
    • Method: The synthesis was carried out under microwave conditions .
    • Results: The microwave-assisted synthesis resulted in the successful production of 2-anilinopyrimidines .
  • Herbicidal Ionic Liquids Based on (4-chloro-2-methylphenoxy)acetate and Phenoxyethylammonium

    • Application: Ten ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . These compounds showed potential as herbicides.
    • Method: The compounds were synthesized with different substitutions of the phenoxyethylammonium group in the ring and varying lengths of the alkyl chain .
    • Results: The herbicidal activity of the compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .
  • 4-Hydroxy-2-quinolones: Syntheses, Reactions and Fused Heterocycles

    • Application: 4-Hydroxy-2-quinolones and their synthetic analogs have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
    • Method: Various synthetic approaches have been used for the synthesis of 4-hydroxy-2-quinolones and their heteroannelated derivatives .
    • Results: These compounds have been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
  • Herbicidal Ionic Liquids Based on (4-chloro-2-methylphenoxy)acetate and Phenoxyethylammonium

    • Application: Ten ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . These compounds showed potential as herbicides.
    • Method: The compounds were synthesized with different substitutions of the phenoxyethylammonium group in the ring and varying lengths of the alkyl chain .
    • Results: The herbicidal activity of the compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .
  • 4-Hydroxy-2-quinolones: Syntheses, Reactions and Fused Heterocycles

    • Application: 4-Hydroxy-2-quinolones and their synthetic analogs have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
    • Method: Various synthetic approaches have been used for the synthesis of 4-hydroxy-2-quinolones and their heteroannelated derivatives .
    • Results: These compounds have been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

Safety And Hazards

While specific safety and hazard information for this compound was not found, it’s important to handle all chemical compounds with care. Standard safety measures include avoiding ingestion or skin contact, using the compound in a well-ventilated area, and wearing appropriate personal protective equipment .

properties

IUPAC Name

4-[(2-chloro-4,6-dimethylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.ClH/c1-10-7-11(2)14(13(15)8-10)17-9-12-3-5-16-6-4-12;/h7-8,12,16H,3-6,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGDSMBMVRSHPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCC2CCNCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride

CAS RN

1219971-94-4
Record name Piperidine, 4-[(2-chloro-4,6-dimethylphenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219971-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride
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4-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride
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4-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride
Reactant of Route 6
4-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride

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